Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a complex organic compound notable for its intricate structural features and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 353.4 g/mol . The compound is classified within the categories of thiazole derivatives and pyrimidine analogs, which are often explored for their biological activities.
The synthesis of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate typically involves multi-step synthetic routes. These methods may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity.
The molecular structure of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate can be described as follows:
The structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 353.4 g/mol |
SMILES Representation | CCOC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |
InChI Key | FEUCRSQYVFSBDJ-UHFFFAOYSA-N |
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate exhibits reactivity characteristic of both its thiazole and pyrimidine components. Potential chemical reactions include:
These reactions highlight the compound's potential for further chemical derivatization, making it valuable in synthetic organic chemistry .
The physical and chemical properties of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate include:
These properties are essential for determining its behavior in various applications.
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate has potential applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1